molecular formula C10H15N4O9P B12332880 [(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B12332880
M. Wt: 366.22 g/mol
InChI Key: GFIFCCYTLQWQHF-QYQYRGHWSA-N
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Description

[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a chemical compound with the molecular formula C10H14N5O7P. It is a nucleotide, specifically a monophosphate ester of adenosine, and plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the phosphorylation of adenosine. This can be achieved through several methods, including:

    Phosphorylation using phosphorus oxychloride (POCl3): Adenosine is reacted with POCl3 in the presence of a base such as pyridine to form the phosphate ester.

    Phosphorylation using phosphoric acid: Adenosine is treated with phosphoric acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: These reactors allow for precise control of reaction conditions and efficient heat transfer, leading to improved yields.

    Purification techniques: Methods such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).

    Hydrolysis: It can be hydrolyzed to adenosine and phosphoric acid.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Acidic or basic conditions: For hydrolysis reactions, acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

    Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols can be employed.

Major Products Formed

  • Adenosine diphosphate (ADP)
  • Adenosine triphosphate (ATP)
  • Adenosine
  • Phosphoric acid

Scientific Research Applications

[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has numerous applications in scientific research, including:

  • Biochemistry : It is used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
  • Molecular Biology : The compound is essential in studies involving DNA and RNA synthesis, as it is a building block of nucleic acids.
  • Medicine : It is used in the development of antiviral drugs and as a diagnostic marker for certain diseases.
  • Industry : The compound is utilized in the production of nucleotide-based products and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzymatic Reactions : It acts as a substrate for enzymes such as kinases and phosphatases, which are involved in phosphorylation and dephosphorylation processes.
  • Signal Transduction : It plays a role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
  • Energy Metabolism : The compound is involved in energy transfer processes within cells, particularly in the formation of ATP.

Comparison with Similar Compounds

[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other nucleotides such as:

  • Adenosine diphosphate (ADP)
  • Adenosine triphosphate (ATP)
  • Guanosine monophosphate (GMP)
  • Cytidine monophosphate (CMP)

Uniqueness

The uniqueness of this compound lies in its specific role as a monophosphate ester of adenosine, which is crucial for various biochemical and physiological processes.

Properties

Molecular Formula

C10H15N4O9P

Molecular Weight

366.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-7,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)/t3-,4?,5-,6-,7?,9-/m1/s1

InChI Key

GFIFCCYTLQWQHF-QYQYRGHWSA-N

Isomeric SMILES

C1=NC2C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Canonical SMILES

C1=NC2C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Origin of Product

United States

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